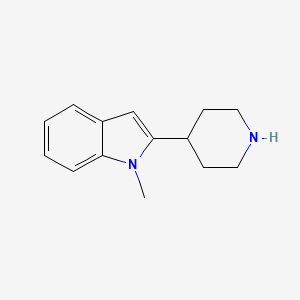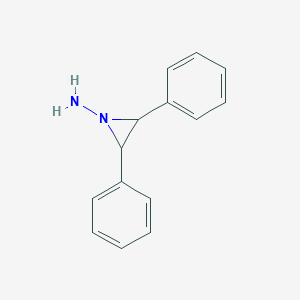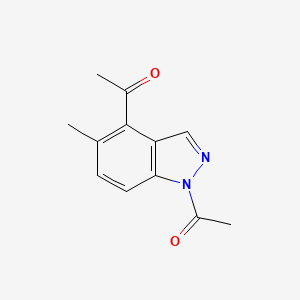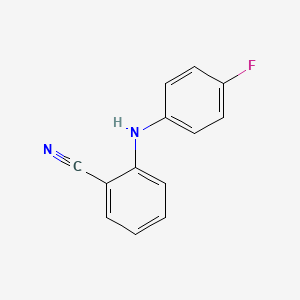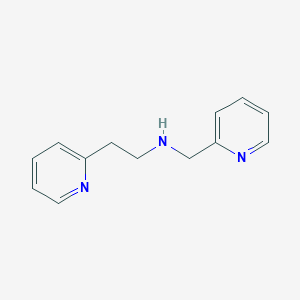
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine is an organic compound that features two pyridine rings connected via an ethanamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-pyridylmethyl chloride with 2-pyridylethylamine under basic conditions. This reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The presence of pyridine rings allows for π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yl)ethanol: Used as a protecting group for carboxylic acids.
2-(Pyridin-2-yl)acetate: Utilized in the synthesis of indolizines.
2-(Pyridin-2-yl)methyl ketones: Synthesized via the 2-pyridinylmethyl borrowing strategy.
Uniqueness
2-(Pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine is unique due to its dual pyridine structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15395-61-6 |
|---|---|
Molekularformel |
C13H15N3 |
Molekulargewicht |
213.28 g/mol |
IUPAC-Name |
2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C13H15N3/c1-3-8-15-12(5-1)7-10-14-11-13-6-2-4-9-16-13/h1-6,8-9,14H,7,10-11H2 |
InChI-Schlüssel |
GNAHOLRYNAIPHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCNCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
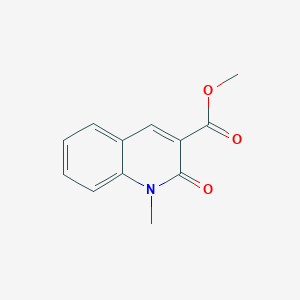

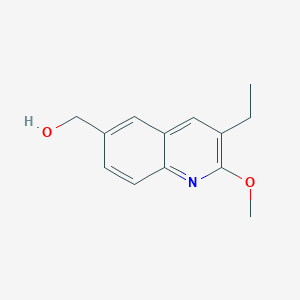
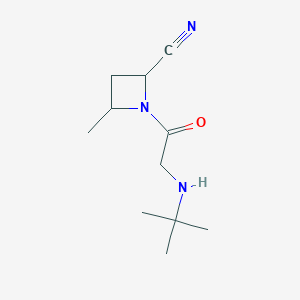
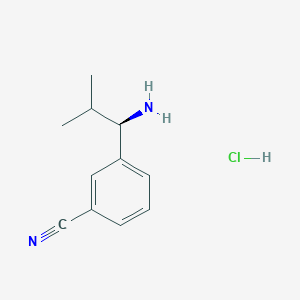
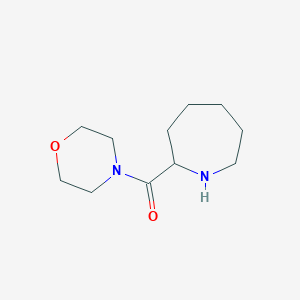
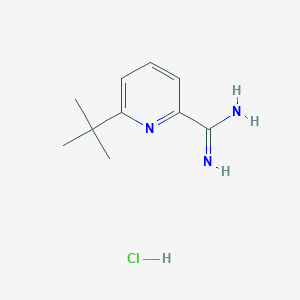
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
